1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethynyl group linked to a phenyl ring bearing an undecyl chain
Preparation Methods
The synthesis of 1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to form carbon-carbon bonds between an aryl halide and a terminal alkyne.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 60-80°C) for several hours.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene can be compared with other similar compounds:
Properties
CAS No. |
62856-51-3 |
---|---|
Molecular Formula |
C25H31Br |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-undecylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H31Br/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)16-17-24-18-20-25(26)21-19-24/h12-15,18-21H,2-11H2,1H3 |
InChI Key |
QKMQJQLPUJCNLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.